

An In-depth Technical Guide to 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

Cat. No.: B7796994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylphenol, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic organic compound with significant applications in organic synthesis and as an intermediate in the production of various biologically active molecules.[\[1\]](#)[\[2\]](#) Its unique structural features, including the phenolic hydroxyl group and the two bromine atoms on the aromatic ring, impart specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **3,5-Dibromo-4-methylphenol**, offering a foundational resource for its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its application in research and development.

The structure of **3,5-Dibromo-4-methylphenol** consists of a phenol ring substituted with two bromine atoms at positions 3 and 5, and a methyl group at position 4.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,-0.5!", label="C"]; "C3" [pos="-0.87,-1.5!", label="C"]; "C4" [pos="0,-2!", label="C"]; "C5" [pos="0.87,-1.5!", label="C"]; "C6" [pos="0.87,-0.5!", label="C"]; "O" [pos="0,2!", label="OH"]; "Br1" [pos="-1.73,-2.5!", label="Br"]; "Me" [pos="0,-3!", label="Me"];

label="CH₃"]; "Br2" [pos="1.73,-2.5!", label="Br"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C1" -- "O"; "C3" -- "Br1"; "C4" -- "Me"; "C5" -- "Br2"; } Caption: Chemical structure of **3,5-Dibromo-4-methylphenol**.

Key Identifiers:

- IUPAC Name: **3,5-dibromo-4-methylphenol**[\[1\]](#)
- CAS Number: 13979-81-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₆Br₂O[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 265.93 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- InChI: InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3[\[1\]](#)
- InChIKey: AXCQKKVGMZCWPC-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)
- SMILES: CC1=C(C=C(C=C1Br)O)Br[\[1\]](#)
- Synonyms: 3,5-Dibromo-p-cresol, Phenol, 3,5-dibromo-4-methyl-[\[1\]](#)[\[3\]](#)

The following table summarizes the key physicochemical properties of **3,5-Dibromo-4-methylphenol**.

Property	Value	Source
Molecular Weight	265.93 g/mol	PubChem [1] , NIST [3]
Appearance	Solid	
Melting Point	59-61 °C (lit.)	NINGBO INNO PHARMCHEM CO.,LTD. [5]
Boiling Point	142-145 °C at 23 mm Hg (lit.)	NINGBO INNO PHARMCHEM CO.,LTD. [5]
Solubility	Soluble in DMSO	BioCrick [6]

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

The mass spectrum of **3,5-Dibromo-4-methylphenol** provides information about its molecular weight and fragmentation pattern. The NIST WebBook is a valuable resource for its mass spectrum (electron ionization).^[3] The presence of two bromine atoms will result in a characteristic isotopic pattern due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a publicly available, detailed interpretation of the ¹H and ¹³C NMR spectra for **3,5-Dibromo-4-methylphenol** is not readily available in the initial search results, spectral data can be found on platforms like ChemicalBook.^[7] Predicted ¹H NMR spectra can also be found in databases like the Human Metabolome Database, although for related compounds. For definitive structural confirmation, it is recommended to acquire and interpret the NMR spectra of the compound.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3,5-Dibromo-4-methylphenol** would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Synthesis and Reactivity

Understanding the synthesis and reactivity of **3,5-Dibromo-4-methylphenol** is essential for its application in further chemical transformations.

A common method for the synthesis of brominated phenols is the direct bromination of the corresponding phenol. For the synthesis of **3,5-Dibromo-4-methylphenol**, the starting material would be 4-methylphenol (p-cresol). The reaction is typically carried out using a brominating agent such as elemental bromine in a suitable solvent. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at the two ortho positions.

A general procedure for a similar synthesis, the bromination of 2,4,6-trimethylphenol, involves dissolving the phenol in carbon tetrachloride and adding bromine at a controlled temperature.^[8] This is followed by heating to complete the reaction and removal of unreacted bromine and

solvent.^[8] A similar approach could be adapted for the synthesis of **3,5-Dibromo-4-methylphenol** from 4-methylphenol.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"]; "Start" [label="4-Methylphenol (p-Cresol)"]; "Reagent" [label="Bromine (Br₂) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Electrophilic Aromatic Substitution (Bromination)"]; "Product" [label="3,5-Dibromo-4-methylphenol"]; "Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; }
Caption: General workflow for the synthesis of **3,5-Dibromo-4-methylphenol**.

Experimental Protocol: Synthesis of **3,5-Dibromo-4-methylphenol** (Illustrative)

- Dissolution: Dissolve 4-methylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-methylphenol. The rate of addition should be controlled to maintain the reaction temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

The reactivity of **3,5-Dibromo-4-methylphenol** is primarily governed by the phenolic hydroxyl group and the brominated aromatic ring.

- Phenolic Hydroxyl Group: The hydroxyl group can undergo reactions typical of phenols, such as etherification, esterification, and O-alkylation. The acidity of the phenolic proton is influenced by the electron-withdrawing bromine atoms.

- Aromatic Ring: The bromine atoms can be substituted through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of new functional groups and the construction of more complex molecules. The bromine atoms also deactivate the ring towards further electrophilic substitution.

Safety, Handling, and Storage

Proper safety precautions are crucial when working with **3,5-Dibromo-4-methylphenol**.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3,5-Dibromo-4-methylphenol** is classified with the following hazards:

- H315: Causes skin irritation.[1][9]
- H319: Causes serious eye irritation.[1][9]
- H335: May cause respiratory irritation.[1][9]

The signal word is "Warning".[1]

When handling **3,5-Dibromo-4-methylphenol**, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure.[10][11]

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10]
- Eye Protection: Wear chemical safety goggles or a face shield.[10][11]
- Skin Protection: Wear protective gloves and a lab coat.[10][11]
- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[10]

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10][11]

Store **3,5-Dibromo-4-methylphenol** in a tightly closed container in a dry and well-ventilated place.[10]

Applications in Research and Drug Development

Halogenated phenols are important building blocks in organic synthesis. **3,5-Dibromo-4-methylphenol** can serve as a precursor for the synthesis of a variety of compounds with potential biological activity. The bromine atoms can be readily functionalized using modern cross-coupling methodologies to introduce diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the phenolic hydroxyl group can be a key pharmacophoric feature, while the substituents introduced at the bromine positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromo-4-methylphenol | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DIBROMO-4-METHYLPHENOL | 13979-81-2 [chemicalbook.com]
- 3. 3,5-Dibromo-4-methylphenol [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. nbino.com [nbino.com]
- 6. Methylprednisolone Sodium Succinate | CAS:2375-03-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 3,5-DIBROMO-4-METHYLPHENOL(13979-81-2) 1H NMR spectrum [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 3,5-Dibromo-4-methylphenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromo-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7796994#3-5-dibromo-4-methylphenol-chemical-properties\]](https://www.benchchem.com/product/b7796994#3-5-dibromo-4-methylphenol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com